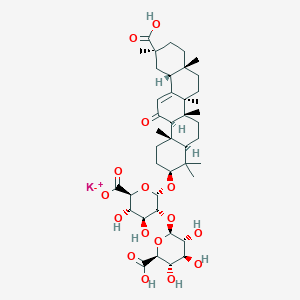
Glycyrrhizinic acid, potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyrrhizinic acid, potassium salt, is a derivative of glycyrrhizin, a triterpenoid saponin extracted from the root of the licorice plant, Glycyrrhiza glabra. This compound is known for its sweet taste and has been used in traditional medicine for centuries. This compound, exhibits a wide range of pharmacological activities, including antiviral, anticancer, antioxidant, anti-inflammatory, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of glycyrrhizinic acid, potassium salt, typically involves the extraction of glycyrrhizin from licorice root, followed by its conversion to the potassium salt form. The extraction process includes:
Extraction: Glycyrrhizin is extracted from licorice root using water or ethanol.
Purification: The extract is purified through filtration and evaporation.
Conversion: Glycyrrhizin is converted to its potassium salt form by reacting with potassium hydroxide.
Industrial Production Methods: Industrial production of this compound, follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial-grade solvents and equipment.
Purification: Employing advanced filtration and evaporation techniques.
Conversion: Utilizing reactors for the conversion to potassium salt.
Chemical Reactions Analysis
Types of Reactions: Glycyrrhizinic acid, potassium salt, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycyrrhetinic acid.
Reduction: Reduction reactions can convert glycyrrhizinic acid to its aglycone form, glycyrrhetinic acid.
Substitution: Substitution reactions can occur at the glucuronic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products:
Oxidation: Glycyrrhetinic acid.
Reduction: Glycyrrhetinic acid.
Substitution: Various glycosylated derivatives.
Scientific Research Applications
Glycyrrhizinic acid, potassium salt, has numerous scientific research applications:
Chemistry: Used as a natural sweetener and emulsifier in food and cosmetic industries.
Biology: Studied for its antiviral properties, particularly against hepatitis and HIV.
Medicine: Investigated for its anti-inflammatory and hepatoprotective effects.
Industry: Utilized in the development of nanomedicine for enhanced drug delivery.
Mechanism of Action
The mechanism of action of glycyrrhizinic acid, potassium salt, involves several molecular targets and pathways:
Comparison with Similar Compounds
Glycyrrhizinic acid, potassium salt, is unique compared to other similar compounds due to its broad spectrum of pharmacological activities. Similar compounds include:
Glycyrrhetinic acid: The aglycone form of glycyrrhizin, known for its anti-inflammatory properties.
Enoxolone: Another derivative of glycyrrhizin, used in cosmetics and pharmaceuticals.
This compound, stands out due to its enhanced solubility and bioavailability, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
42294-03-1 |
|---|---|
Molecular Formula |
C42H62KO16 |
Molecular Weight |
862.0 g/mol |
IUPAC Name |
potassium;(2S,3S,4S,5R,6S)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C42H62O16.K/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 |
InChI Key |
XCZIARIJVDURGH-OOFFSTKBSA-N |
SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K+] |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.[K] |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.[K] |
Key on ui other cas no. |
68039-19-0 42294-03-1 |
Related CAS |
42294-03-1 |
Synonyms |
(3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-α-D-glucopyranosiduronic Acid Monopotassium Salt; _x000B_30-Noroleanane, α-D-glucopyranosiduronic Acid Deriv._x000B_18β-Glycyrrhizic acid Monopotassium Salt; Glycyrrhizic Acid Monopotass |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















